N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine
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Overview
Description
N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine is an aromatic ether.
Scientific Research Applications
Novel Therapeutic Class
N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine is a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine. It has been studied for its psychoactive effects and is suggested as a prototype of a new pharmacologic class called entactogens. These compounds could have potential applications in facilitating psychotherapy (Nichols et al., 1986).
Excretion Studies
Research has been conducted on the excretion of N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine and its metabolites in biological specimens such as urine, saliva, and sweat. This information is critical for understanding its pharmacokinetics and detection in forensic settings (Kintz, 1997).
Neuroprotective Effects
Studies have been conducted on related compounds, like LY042826, which is structurally similar to N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine. These compounds have shown neuroprotective effects in models of cerebral ischemia, suggesting potential therapeutic applications in neurological conditions (Hicks et al., 2000).
Analytical Chemistry
The compound and its analogues have been subjects of analytical chemistry research, focusing on methods for identification and differentiation from structurally similar substances. Such studies are important for forensic analysis and drug identification (Clark et al., 1995).
Stereochemistry and Synthesis
Research into the stereochemistry and synthesis of N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine and related compounds has been conducted. This research is fundamental for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals (Kristen et al., 1991).
properties
Product Name |
N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine |
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Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
N-[2-(2-ethoxyphenoxy)ethyl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C15H25NO2/c1-4-6-11-16(3)12-13-18-15-10-8-7-9-14(15)17-5-2/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
OAYLZHOWNGBAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCOC1=CC=CC=C1OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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